molecular formula C13H10ClN3 B1347899 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 439110-86-8

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B1347899
CAS No.: 439110-86-8
M. Wt: 243.69 g/mol
InChI Key: DGRUBXTUPVOPAI-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors such as increased or decreased cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in critical cellular processes, thereby modulating cell function and behavior .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. The degradation products may have different biological activities, which can influence the long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound have been observed, with some effects becoming more pronounced or diminishing over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its efficacy and toxicity, as well as its interactions with target biomolecules. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may impact cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction proceeds through a cyclization process followed by bromination to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, Thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline is unique due to the presence of both the chloro and aniline groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRUBXTUPVOPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363196
Record name 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439110-86-8
Record name 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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